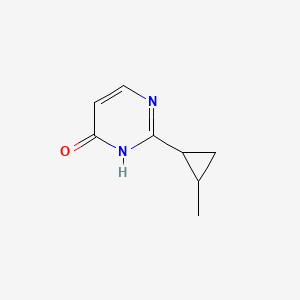

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one” is a pyrimidinone derivative with a methylcyclopropyl group attached. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 2-methylcyclopropyl group is a cyclopropyl ring, which is a three-membered carbon ring, with a methyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidinone ring with a 2-methylcyclopropyl group attached at the 2-position. The cyclopropyl ring is known to have a “puckered” geometry due to the strain of the three-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Dihydropyrimidine derivatives, including compounds with the 3,4-dihydropyrimidin-2-one structure, have been synthesized and evaluated for their antimicrobial activities. These compounds are synthesized via cyclocondensation of methyl-3-cyclopropyl-3-oxopropanoate with arylbenzaldehydes and urea or thiourea, showcasing their relevance in drug and pharmaceutical fields (Dangar, 2017).

Regioselective Synthesis Techniques

Research has developed methods for regioselective synthesis of N-acylated 3,4-dihydropyrimidin-2-ones, indicating the flexibility and potential for chemical modification in these compounds for further pharmacological utility (Singh & Singh, 2006).

Novel Synthetic Strategies

Studies have explored novel synthetic strategies for creating heterocyclic alpha-amino acids using components bearing a masked glycinyl moiety in cyclocondensations, leading to dihydropyrimidinyl-amino acids. This indicates the structural diversity achievable with these compounds (Dondoni et al., 2003).

Environmentally Friendly Synthesis

Efforts to develop environmentally friendly synthesis methods for 3,4-dihydropyrimidin-2(1H)-ones using alcohols in aqueous media have been successful, highlighting the compound's role in green chemistry and pharmaceutical synthesis (Kęciek et al., 2020).

Advances in Dihydropyrimidine Synthesis

The Biginelli dihydropyrimidine synthesis has seen significant advances, with developments in solid-phase synthesis, combinatorial chemistry, and natural product synthesis, emphasizing the compound's foundational role in medicinal chemistry (Kappe, 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be studied for its potential use in synthetic chemistry .

Propiedades

IUPAC Name |

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXSMOWOXQABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2597365.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2597373.png)

![3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597374.png)

![4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2597378.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide](/img/structure/B2597381.png)